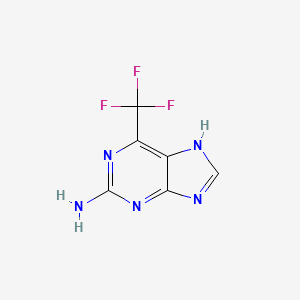

6-(Trifluoromethyl)-9H-purin-2-amine

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5/c7-6(8,9)3-2-4(12-1-11-2)14-5(10)13-3/h1H,(H3,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGSASFKCZQNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901448 | |

| Record name | 6-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-20-6 | |

| Record name | NSC515515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethyl)-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 6 Trifluoromethyl 9h Purin 2 Amine and Its Analogues

Foundational Synthetic Routes to the 9H-Purin-2-amine Core Structure

The construction of the fundamental 9H-purin-2-amine core is a critical first step in the synthesis of 6-(trifluoromethyl)-9H-purin-2-amine. A common and effective strategy commences with appropriately substituted pyrimidine (B1678525) precursors. One established method involves the cyclization of a 2,4,5-triaminopyrimidine derivative.

A notable synthesis of 2-amino-6-(trifluoromethyl)purine was reported by Kaiser and Burger. acs.org Their approach begins with the formation of a pyrimidine ring, which is subsequently elaborated to form the fused imidazole (B134444) ring of the purine (B94841). The key steps in this foundational route are outlined below:

Synthesis of a Substituted Pyrimidine : The initial step typically involves the condensation of a β-ketoester or a related species with urea (B33335) or thiourea (B124793) to form a pyrimidine ring. For the synthesis of the target compound, a precursor bearing a trifluoromethyl group is utilized. acs.org

Nitration : The pyrimidine ring is then nitrated at the 5-position to introduce a nitro group, which is a precursor to an amino group required for the subsequent cyclization. acs.org

Chlorination : The hydroxyl groups on the pyrimidine ring are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride. This creates a more reactive intermediate for subsequent amination. acs.org

Amination : The chloro groups are displaced by amino groups to yield a 2,4-diamino-5-nitro-6-(trifluoromethyl)pyrimidine. acs.org

Reduction and Cyclization : The nitro group is reduced to an amino group, and the resulting triaminopyrimidine is then cyclized to form the purine ring system. This final step completes the construction of the 9H-purin-2-amine core with the trifluoromethyl group already in place at the C6 position. acs.org

This foundational route provides a versatile platform for accessing the core structure, which can then be further modified.

Strategies for Introducing the Trifluoromethyl Group at the C6 Position

The introduction of a trifluoromethyl (CF3) group at the C6 position of the purine ring is a crucial modification that significantly influences the compound's biological activity. There are two primary strategies for achieving this: incorporating the CF3 group at an early stage in the synthesis or introducing it to a pre-formed purine ring.

The early-stage introduction, as exemplified in the synthesis by Kaiser and Burger, involves starting with a precursor that already contains the trifluoromethyl group. acs.org For instance, the synthesis can begin with ethyl trifluoroacetoacetate, which provides the trifluoromethyl-containing fragment that is ultimately incorporated into the pyrimidine ring. acs.org

Alternatively, the trifluoromethyl group can be introduced at a later stage through the transformation of a suitable functional group on the purine ring. A common precursor for this is a 6-chloropurine (B14466) derivative. While direct trifluoromethylation of a C-H bond at the C6 position is challenging, the displacement of a halide is a more feasible approach. This can be achieved using various trifluoromethylating agents, often in the presence of a transition metal catalyst.

Regioselective Derivatization Approaches at the C2 and N9 Positions of the Purine Ring

With the 6-(trifluoromethyl)-9H-purin-2-amine core in hand, further diversification of the molecule can be achieved through regioselective derivatization at the C2 amino group and the N9 position of the purine ring.

N9 Position Derivatization:

Alkylation at the N9 position is a common strategy to introduce various substituents. However, a significant challenge in the alkylation of purines is the potential for reaction at both the N7 and N9 positions, leading to a mixture of regioisomers. nih.gov To achieve N9 selectivity, several methods have been developed:

Steric Hindrance : One approach to favor N9 alkylation is to introduce a bulky substituent at the C6 position that sterically hinders the N7 position. nih.gov

Directed Alkylation : In some cases, the reaction conditions can be optimized to favor the thermodynamically more stable N9 isomer. The use of specific bases and solvents can influence the regioselectivity of the alkylation reaction. ub.edu

Microwave-Assisted Alkylation : Microwave irradiation has been shown to improve the regioselectivity and reaction times for the N9-alkylation of purines. ub.edu

| Alkylating Agent | Base | Solvent | Conditions | Position(s) Alkylated | Reference |

| Methyl Iodide | DBU | Acetonitrile | Room Temp, 48h | N7 and N9 | ub.edu |

| Methyl Iodide | (Bu)4NOH | - | 50°C, 30 min, MW | N9 (regioselective) | ub.edu |

| Cyclopentyl Bromide | (Bu)4NOH | - | 60°C, 30 min, MW | N9 (regioselective) | ub.edu |

C2 Position Derivatization:

Modification of the 2-amino group allows for the introduction of a wide range of functionalities. Common derivatization strategies include:

Acylation : The amino group can be acylated with various acylating agents, such as acid chlorides or anhydrides, to form amides.

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination : The amino group can be further alkylated through reductive amination with aldehydes or ketones.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction can be used to form new C-N bonds by reacting the 2-amino group with aryl or heteroaryl halides. wikipedia.org

Advanced Coupling Reactions in the Synthesis of Substituted Analogues

Advanced coupling reactions, particularly those catalyzed by transition metals, are powerful tools for the synthesis of substituted analogues of 6-(trifluoromethyl)-9H-purin-2-amine. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the purine scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate. researchgate.net In the context of purine synthesis, a 6-chloro- or 2-chloro-purine derivative can be coupled with a boronic acid or ester to introduce aryl, heteroaryl, or vinyl groups at these positions. The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.net The C6 position of di- or trihalogenated purines is generally the most reactive site for this coupling. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is particularly useful for synthesizing substituted 2-aminopurines by coupling a 2-halopurine with a primary or secondary amine. It offers a broad substrate scope and functional group tolerance, making it a valuable tool for generating diverse libraries of purine analogues. wikipedia.org

| Coupling Reaction | Halopurine Position | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | C6 or C2 | Boronic acid/ester | Pd catalyst + base | C-C |

| Buchwald-Hartwig | C2 | Primary/Secondary Amine | Pd catalyst + base | C-N |

Microwave-Assisted Synthetic Protocols for Efficient Analog Library Generation

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing regioselectivity in the synthesis of heterocyclic compounds, including purine analogues. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, making it an ideal tool for the rapid generation of libraries of compounds for biological screening. ub.edu

Key applications of microwave technology in the synthesis of 6-(trifluoromethyl)-9H-purin-2-amine analogues include:

Purine Core Synthesis : Microwave heating can be employed to expedite the cyclization steps in the formation of the purine ring system.

Amination Reactions : The displacement of chloro groups at the C6 position with various amines can be efficiently carried out under microwave irradiation, often in greener solvents like water. researchgate.net

Regioselective Alkylation : As mentioned previously, microwave-assisted alkylation can improve the regioselectivity for N9 substitution. ub.edu

Coupling Reactions : Microwave heating can accelerate palladium-catalyzed coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the rapid diversification of the purine scaffold.

The efficiency and speed of microwave-assisted synthesis make it a powerful platform for medicinal chemistry programs focused on the development of novel purine-based therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Trifluoromethyl 9h Purin 2 Amine Analogues

Role of the Trifluoromethyl Moiety in Modulating Biological Activity and Lipophilicity

The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry, largely due to the unique physicochemical properties it imparts to a molecule. mdpi.com Its incorporation into a drug candidate can profoundly influence metabolic stability, lipophilicity, and receptor binding interactions. mdpi.comnih.gov The C-F bond is significantly stronger than a C-H bond, making the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com

The CF₃ group is strongly electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence molecular interactions. nih.govnih.gov Furthermore, it significantly increases the lipophilicity of a molecule, a property that affects its ability to cross cellular membranes. mdpi.com The Hansch hydrophobicity constant (π) for the CF₃ group is +0.88, indicating its lipophilic nature. mdpi.com However, the extent to which trifluorination enhances lipophilicity can depend on its position within the molecule. Studies on aliphatic alcohols have shown that the lipophilicity-enhancing effect is most pronounced when the CF₃ group is in the alpha-position relative to a functional group. nih.gov This strategic placement can optimize a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

| Property | Description | Impact on Molecule |

| Electronegativity | Highly electron-withdrawing. | Alters pKa of nearby functional groups, influences binding interactions. mdpi.comnih.gov |

| Metabolic Stability | High C-F bond dissociation energy (485.3 kJ/mol). | Increases resistance to metabolic breakdown, potentially extending biological half-life. mdpi.com |

| Lipophilicity | Hansch π value of +0.88. | Enhances membrane permeability and can improve drug-receptor interactions. mdpi.com |

| Steric Factor | Similar in size to a chlorine atom. | Can be used as a bioisostere for chlorine. mdpi.com |

Impact of Substituents at the C2 Position on Target Affinity and Selectivity

The C2 position of the purine (B94841) ring is a critical site for modification, with substituents here directly influencing target affinity and selectivity. Structure-activity relationship studies on a series of 6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines revealed the importance of the C2 substituent for antirhinovirus activity. nih.gov

In this series, researchers evaluated a range of substituents at the C2 position, including hydrogen, halogens, alkyls, and amines. nih.gov Quantitative SAR analysis demonstrated that optimal activity against rhinovirus serotype 1B was achieved when the C2 substituent was both lipophilic and electron-withdrawing. nih.gov The compound featuring a trifluoromethyl (CF₃) group at the C2 position, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, emerged as the most active, with an IC₅₀ of 0.03 µM. nih.gov This highlights the synergistic effect of the CF₃ group's lipophilicity and strong electron-withdrawing character in enhancing binding affinity to the biological target.

| C2 Substituent | IC₅₀ (µM) vs. Rhinovirus 1B | Key Properties |

| CF₃ | 0.03 | Lipophilic, Electron-Withdrawing nih.gov |

| Cl | 0.20 | Lipophilic, Electron-Withdrawing nih.gov |

| SCH₃ | 0.27 | Lipophilic nih.gov |

| H | 1.1 | - |

| NH₂ | >10 | Hydrophilic, Electron-Donating nih.gov |

Influence of Modifications at the C6 Position on Efficacy and Receptor Binding

Modifications at the C6 position of the purine scaffold are pivotal in determining biological efficacy and receptor interactions. While the parent compound of interest has a trifluoromethyl group at C6, studies on related purine analogues demonstrate the profound impact of varying this substituent.

In one series of 6-substituted purine derivatives developed as selective positive inotropes, the nature of the linkage at C6 was crucial. researchgate.net Thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres in terms of inotropic activity. researchgate.net This suggests that the sulfur atom plays a key role in the interaction with the cardiac sodium channel, the presumed target.

| C6 Modification Type | Observed Effect | Compound Class Studied |

| Thioether Linkage | Superior inotropic activity compared to O/N isosteres. | 6-Substituted purine derivatives researchgate.net |

| Mercapto Group | Resistance to adenosine (B11128) deaminase (ADA). | Deoxyadenosine analogues nih.gov |

| Benzylamino Group | Resistance to adenosine deaminase (ADA). | Deoxyadenosine analogues nih.gov |

N9-Substitution Effects on Cellular Uptake and Interactions with Endogenous Nucleosides

The N9 position of the purine ring is frequently substituted in the design of analogues to modulate their physicochemical properties and biological activity. Modifications at this site can significantly affect cellular uptake, target engagement, and interactions with endogenous systems.

For instance, a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines were synthesized to explore antirhinovirus activity. nih.gov The presence of various substituted benzyl (B1604629) groups at the N9 position was compatible with potent activity, indicating that this position can be modified to fine-tune properties without abolishing the desired biological effect. nih.gov

In other studies, N6-substituted purines with specific modifications at the N9 position were evaluated for cytokinin activity. nih.gov The introduction of tetrahydropyranyl, ethoxyethyl, or functionalized alkyl chains at N9 resulted in compounds with significant activity in various bioassays, although their ability to trigger specific cytokinin receptors varied. nih.gov Similarly, the solid-phase synthesis of purine derivatives with an α-amino acid motif at the N9 position yielded compounds with mild but clear dose-dependent anticancer activity. nih.gov These findings underscore the role of the N9 substituent in governing the molecule's entry into cells and its subsequent interaction with intracellular targets.

| N9 Substituent Class | Biological Activity Investigated | Key Finding |

| Substituted Benzyl Groups | Antirhinovirus nih.gov | Compatible with potent activity, allowing for property modulation. |

| Alkyl Chains with Functional Groups | Cytokinin Activity nih.gov | Maintained activity in bioassays despite altered receptor triggering. |

| α-Amino Acid Motifs | Anticancer nih.gov | Resulted in mild, dose-dependent effects against cancer cell lines. |

Stereochemical Considerations in the Design of Potent Analogues

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the design of potent and selective drug candidates. When chiral centers are present in an analogue of 6-(trifluoromethyl)-9H-purin-2-amine, the specific stereoisomer can have dramatically different biological effects.

The catalytic enantioselective synthesis of α-trifluoromethyl amines is a relevant area of research, as it addresses the challenge of controlling the stereochemistry of moieties containing a CF₃ group. nih.gov The basicity and hydrogen-bonding nature of an α-CF₃ amine can be modulated by its stereochemical configuration, which in turn affects its ability to act as a bioisostere for other functional groups, like an amide. nih.gov

In the synthesis of chiral molecules, achieving high enantioselectivity is often crucial, as the different enantiomers (non-superimposable mirror images) may exhibit different potency, selectivity, or metabolic profiles. For example, in the reduction of trifluoromethyl-substituted ketimines, the stereoisomer of the starting imine (E or Z) can determine which enantiomer of the final amine is produced. nih.gov Therefore, when designing potent analogues that may contain chiral substituents (e.g., at the N9 position or on a side chain), careful consideration and control of stereochemistry are essential for optimizing the desired therapeutic activity.

Mechanistic Elucidation of Biological Activities Exhibited by 6 Trifluoromethyl 9h Purin 2 Amine Analogues

Enzyme Inhibition and Modulation Studies

The introduction of the trifluoromethyl group to the purine (B94841) core significantly influences the electronic properties and binding capabilities of these molecules, making them of interest in enzyme inhibition studies.

While specific inhibition data for 6-(Trifluoromethyl)-9H-purin-2-amine analogues against IP6K, P70-S6K1, or PI3K-δ kinases is not extensively detailed in the reviewed literature, the broader family of purine analogues has established precedent as potent kinase inhibitors. For instance, substituted purines are known to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

One well-characterized purine analogue, olomoucine, demonstrates specificity for certain CDKs. nih.gov Kinetic analyses show it acts as an ATP-competitive inhibitor. nih.gov Although not a trifluoromethyl-containing compound, its activity highlights the potential of the purine scaffold. Olomoucine inhibits several key cell cycle kinases with varying potency. nih.gov

| Compound | Target Kinase | IC50 (µM) |

| Olomoucine | p34cdc2/cyclin B | 7 |

| Olomoucine | p33cdk2/cyclin A | 7 |

| Olomoucine | p33cdk2/cyclin E | 7 |

| Olomoucine | p33cdk5/p35 | 3 |

| Olomoucine | ERK1/MAP-kinase | 25 |

This table presents inhibition data for the purine analogue Olomoucine as an example of kinase inhibition by this compound class. nih.gov

Separately, research into PI3K/mTOR inhibitors has identified compounds like PQR309, which features a 4-(trifluoromethyl)pyridin-2-amine moiety. nih.gov While its core is a pyridine-triazine system rather than a purine, this compound illustrates that the trifluoromethyl and 2-amine groups can be key components of potent kinase inhibitors, engaging with aspartate residues in the enzyme's affinity pocket. nih.gov

Analogues of 6-(Trifluoromethyl)-9H-purin-2-amine have shown notable potential as antiviral agents. A series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines were synthesized and evaluated for their activity against human rhinovirus (HRV), a common cause of respiratory infections. nih.gov

These compounds demonstrated potent inhibition of viral replication. While the precise enzymatic target, such as the viral polymerase or RNase H, was not specified, the potent activity suggests interference with essential viral replication machinery. nih.gov Several congeners in this series exhibited significant activity against HRV serotype 1B. nih.gov

| Compound Class | Viral Target | IC50 (µM) |

| 6-(dimethylamino)-2-(trifluoromethyl)-9-(benzyl)purine Analogues | Rhinovirus serotype 1B | ≈ 0.03 |

This table shows the potent antirhinoviral activity of a series of 2-(trifluoromethyl)purine analogues. nih.gov

The mechanism of enzyme inhibition by purine analogues often involves direct competition at the active site. For kinase inhibitors like olomoucine, the purine ring mimics the adenine (B156593) portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket of the kinase. nih.gov Kinetic studies confirm this competitive mode of inhibition. nih.gov

Allosteric modulation, where a compound binds to a site distinct from the active site to influence enzyme activity, is another important mechanism. researchgate.net While specific examples of allosteric modulation by 6-(trifluoromethyl)-9H-purin-2-amine analogues are not prominent in the reviewed literature, other compounds containing a trifluoromethyl group have been developed as allosteric modulators for other target classes, such as the CB1 receptor. nih.gov This indicates the potential utility of the trifluoromethyl moiety in designing molecules that bind to allosteric sites. nih.gov

Receptor Agonism and Antagonism Investigations

The purine structure is the core of endogenous signaling molecules like adenosine (B11128), making purine analogues prime candidates for investigating receptor interactions.

The purine scaffold is central to ligands targeting adenosine receptors. Xanthine (B1682287) derivatives, which are structurally related to purines, are classic adenosine receptor antagonists. irb.hr For example, istradefylline (B1672650), a xanthine-based compound, is a selective antagonist of the A2A adenosine receptor (A2AR). irb.hr The affinity of such compounds varies across the different adenosine receptor subtypes. irb.hr

While specific binding data for analogues of 6-(Trifluoromethyl)-9H-purin-2-amine at adenosine receptors were not identified in the reviewed literature, the activity of related heterocyclic compounds provides a framework for their potential. The table below shows the affinity of the xanthine derivative istradefylline for human adenosine receptor subtypes as an example. irb.hr

| Compound | Receptor Subtype | Ki (nM) |

| Istradefylline | A1 | 841 |

| Istradefylline | A2A | 5.7 |

| Istradefylline | A2B | > 10,000 |

| Istradefylline | A3 | 4,470 |

This table shows the binding affinities of the xanthine-based A2A antagonist Istradefylline for human adenosine receptor subtypes. irb.hr

The reviewed scientific literature did not provide evidence of direct binding or functional modulation of serotonin (B10506) receptors, such as the 5-HT1A or 5-HT7 subtypes, by analogues of 6-(Trifluoromethyl)-9H-purin-2-amine. Research on ligands for these receptors has historically focused on other structural classes, such as arylpiperazines and aminotetralins, and a direct link to the trifluoromethyl-purine scaffold has not been established. nih.govresearchgate.net

Nucleic Acid Interaction Studies

The planar structure of the purine ring system raises the possibility of its intercalation into the DNA double helix. wikipedia.org Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to structural distortions such as unwinding of the helix and an increase in the distance between adjacent base pairs. wikipedia.org Such alterations can interfere with DNA replication and transcription, forming the basis of action for many anticancer and antimicrobial agents. wikipedia.org

While direct studies on the DNA binding and conformational perturbation by 6-(Trifluoromethyl)-9H-purin-2-amine are limited, research on related purine analogues provides insights into their potential DNA-interactive properties. For example, "twisted intercalating nucleic acids" (TINAs), which involve a purine with a large aromatic intercalator moiety, have been shown to stabilize triplex DNA structures. nih.gov This suggests that the purine scaffold can serve as a platform for DNA-intercalating agents.

The presence of the trifluoromethyl group could influence DNA binding in several ways. Its steric bulk might hinder effective intercalation between base pairs. Conversely, its electron-withdrawing nature could modulate the electrostatic interactions between the purine ring and the DNA bases. Further biophysical studies, such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism, would be necessary to fully elucidate the DNA binding mode and affinity of 6-(Trifluoromethyl)-9H-purin-2-amine and its analogues.

The interaction of small molecules with RNA is a rapidly growing area of research, with implications for the development of novel therapeutics. The incorporation of 6-trifluoromethylpurine ribonucleoside (TFM-P) into RNA has been investigated to understand its effects on RNA structure and stability.

Studies have shown that the TFM-P modification is destabilizing to an RNA duplex, to a degree comparable to an A•A mismatch. This destabilization is likely due to the steric hindrance of the trifluoromethyl group. Interestingly, TFM-P exhibits little pairing preference for any of the four standard bases (A, U, G, C), which may indicate that the nucleotide does not form standard Watson-Crick base pairs within the duplex and might adopt a "flipped out" conformation.

The trifluoromethyl group also serves as a sensitive 19F NMR probe, allowing for the study of the local electronic environment of the nucleotide within an RNA molecule. The chemical shift of the 19F nucleus in TFM-P is dependent on its structural context, making it a valuable tool for investigating RNA structure and its interactions with RNA-binding proteins, such as the RNA-editing adenosine deaminases (ADARs). The electron-withdrawing properties of the trifluoromethyl group are also proposed to facilitate hydration at the C6 position, potentially mimicking the transition state for the hydrolytic deamination of adenosine, a key step in the ADAR reaction mechanism.

Table 2: Properties of 6-Trifluoromethylpurine Ribonucleoside (TFM-P) in RNA

| Property | Observation | Implication |

|---|---|---|

| Duplex Stability | Destabilizing, similar to an A•A mismatch | Steric hindrance from the CF3 group |

| Base Pairing | Little preference for A, U, G, or C | Potential for a non-canonical or "flipped out" conformation |

| 19F NMR | Chemical shift is sensitive to structural context | Useful as a probe for RNA structure and protein binding |

Modulation of Cellular Pathways and Biochemical Networks (e.g., Viral Replication Pathways, Akt Phosphorylation)

Analogues of 6-(Trifluoromethyl)-9H-purin-2-amine have demonstrated the ability to modulate critical cellular pathways, including those involved in viral replication and cell signaling.

The purine scaffold is a common feature in antiviral nucleoside analogues that interfere with viral replication. Several studies have highlighted the antiviral activity of 2-amino-6-substituted purine derivatives. For instance, carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines have shown potent activity against herpes simplex virus (types 1 and 2). nih.gov More broadly, 2,6-diaminopurine (B158960) derivatives have been identified as broad-spectrum antiviral agents, exhibiting activity against a range of viruses including Dengue virus, Zika virus, West Nile virus, Influenza A virus, and SARS-CoV-2. nih.gov One promising compound from this class, 6i, demonstrated low micromolar potency against these viruses. nih.gov

While not the exact compound of interest, these findings suggest that the 2-amino-6-substituted purine core is a viable scaffold for the development of antiviral agents. The mechanism of action for such compounds often involves their conversion to the corresponding nucleotide triphosphate, which can then inhibit viral polymerases or be incorporated into the growing viral nucleic acid chain, leading to chain termination.

Table 3: Antiviral Activity of Selected 2-Amino-6-Substituted Purine Analogues

| Compound Class | Virus | Potency | Reference |

|---|---|---|---|

| Carbocyclic 2'-deoxyribofuranosides | Herpes Simplex Virus (1 & 2) | Potent activity | nih.gov |

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. nih.gov Purine and pyrimidine (B1678525) derivatives are known to be inhibitors of the PI3K/Akt pathway. researchgate.net These compounds often act as ATP-competitive inhibitors of the PI3K kinase domain, thereby preventing the phosphorylation and activation of Akt. nih.gov

It is worth noting that the introduction of a trifluoromethyl group can have varied effects on PI3K inhibitory activity. In one study, a trifluoromethyl-substituted compound was found to be a less effective PI3Kδ inhibitor compared to its difluoro-substituted counterpart, indicating that the specific molecular context is critical for activity. nih.gov Further investigation is required to determine the precise effect of 6-(Trifluoromethyl)-9H-purin-2-amine and its analogues on the Akt phosphorylation cascade.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-(Trifluoromethyl)-9H-purin-2-amine |

| 8-(Trifluoromethyl)caffeine |

| 6-Trifluoromethylpurine ribonucleoside (TFM-P) |

| 2,6-Diaminopurine |

Computational and Theoretical Studies of 6 Trifluoromethyl 9h Purin 2 Amine and Its Molecular Interactions

Molecular Docking Simulations for Predicting Ligand-Target Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or nucleic acid. This method is crucial in drug design for understanding the binding mode of a compound and estimating its binding affinity.

For 6-(Trifluoromethyl)-9H-purin-2-amine, docking simulations can elucidate how the molecule fits into the active site of a target protein. The purine (B94841) scaffold, common to many biologically active molecules like adenine (B156593) and guanine, provides a framework for hydrogen bonding and π-π stacking interactions. drugdesign.org The 2-amino group can act as a hydrogen bond donor, while the nitrogen atoms in the purine rings can act as hydrogen bond acceptors. nih.gov The trifluoromethyl (-CF3) group at the C-6 position is particularly significant; its strong electron-withdrawing nature and potential for forming specific interactions, such as orthogonal multipolar C-F···C=O interactions with the protein backbone, can substantially enhance binding affinity. vulcanchem.comresearchgate.net

Docking studies of similar purine derivatives and trifluoromethylated compounds have shown that these interactions are key to their biological activity. researchgate.netnih.gov For example, in studies on cyclin-dependent kinase 2 (CDK2) inhibitors, the purine scaffold fits into the ATP binding site, with substituents at the C-2 and C-6 positions forming critical interactions with specific amino acid residues. drugdesign.org A simulation of 6-(Trifluoromethyl)-9H-purin-2-amine binding to a hypothetical kinase target would likely show the purine core forming hydrogen bonds with the hinge region of the kinase, a common binding pattern for purine-based inhibitors. The -CF3 group would likely occupy a hydrophobic pocket, potentially interacting with backbone carbonyls. researchgate.net

The results of a docking simulation are typically ranked using a scoring function, which estimates the binding free energy. A lower binding energy score indicates a more stable and potentially more potent ligand-target complex.

Table 1: Predicted Interactions for 6-(Trifluoromethyl)-9H-purin-2-amine in a Kinase Binding Site (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue (Protein) | Type of Interaction | Estimated Contribution to Binding |

|---|---|---|---|

| 2-Amino Group | Hinge Region Backbone Carbonyl (e.g., Leu) | Hydrogen Bond (Donor) | High |

| Purine N1/N3 | Hinge Region Backbone Amine (e.g., Val) | Hydrogen Bond (Acceptor) | High |

| Purine Ring System | Aromatic Residue (e.g., Phe) | π-π Stacking | Medium |

| 6-Trifluoromethyl Group | Backbone Carbonyl (e.g., Gly, Ala) | Multipolar (C-F···C=O) | Medium-High |

| 6-Trifluoromethyl Group | Hydrophobic Pocket Residues (e.g., Leu, Ile) | Hydrophobic Interaction | Medium |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and reactivity descriptors. als-journal.comresearchgate.net

For 6-(Trifluoromethyl)-9H-purin-2-amine, DFT calculations can provide a detailed understanding of its electronic properties and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

Other calculated properties, known as global reactivity descriptors, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net These descriptors help in understanding how the molecule will interact with other species, for instance, whether it will act as an electron donor or acceptor. The presence of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels and increase the molecule's electrophilicity compared to its non-fluorinated counterpart. nih.gov

Table 2: Representative Reactivity Descriptors from DFT Calculations (Hypothetical)

| Descriptor | Definition | Predicted Trend for 6-(CF3)-9H-purin-2-amine |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered by -CF3 group |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Significantly lowered by -CF3 group |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relatively large, indicating stability |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Increased |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Increased |

| Chemical Hardness (η) | Resistance to change in electron distribution (≈ ΔE/2) | High |

| Electrophilicity Index (ω) | Measure of electrophilic character | Increased |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates physicochemical or structural descriptors of molecules to their activity.

To develop a QSAR model for analogues of 6-(Trifluoromethyl)-9H-purin-2-amine, a set of structurally related purine derivatives with known biological activities (e.g., IC50 values) would be required. For each compound, a variety of molecular descriptors would be calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., LogP), and topological descriptors (e.g., connectivity indices).

Using statistical methods like multiple linear regression or partial least squares, a model is built that best correlates a subset of these descriptors with the observed activity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can also be used, which correlates the 3D steric and electrostatic fields of the molecules with their activity. nih.gov For purine derivatives, QSAR studies have successfully created predictive models for activities like analgesia. nih.gov Such a model could predict that increasing the steric bulk at the N-9 position might decrease activity, while enhancing the electrostatic potential around the 2-amino group could increase it.

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Electronic | Partial Atomic Charges | Electron distribution and sites for electrostatic interactions |

| Steric | Molecular Weight | Size of the molecule |

| Steric | Molar Refractivity | Volume and polarizability of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, affecting membrane permeability |

| Topological | Wiener Index | Molecular branching and compactness |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational flexibility of the ligand and protein, as well as the stability of their complex. nih.gov

An MD simulation of the 6-(Trifluoromethyl)-9H-purin-2-amine-protein complex, starting from a docked pose, would reveal the stability of the key interactions. It can confirm whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. The simulation can also explore the conformational landscape of the ligand within the binding pocket, identifying the most stable conformations. researchgate.net Analysis of the simulation trajectory can provide metrics such as the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability in the binding site, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions of the protein that may be important for binding.

Table 4: Key Outputs from a Molecular Dynamics Simulation

| Analysis Metric | Description | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable RMSD for the ligand suggests a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Interaction Energy | Calculates the non-bonded interaction energy (van der Waals and electrostatic) between ligand and protein. | A consistently favorable energy indicates strong binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Identifies the most persistent and critical hydrogen bonds for binding stability. |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the use of computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. This process can be ligand-based or structure-based. When combined with virtual library design, it becomes a powerful tool for discovering novel lead compounds.

Starting with the 6-(Trifluoromethyl)-9H-purin-2-amine scaffold, a virtual library of novel analogues can be designed. nih.gov This is achieved by systematically modifying the core structure at specific positions. For instance, different alkyl or aryl groups could be added at the N-9 position, or the 2-amino group could be substituted. drugdesign.org This process, known as library enumeration, can generate thousands or millions of virtual compounds.

This virtual library can then be screened against a specific biological target using high-throughput docking. nih.gov The compounds are docked into the target's active site, and their binding scores are used to rank them. This process filters the large library down to a manageable number of top-scoring "hits" that can be synthesized and tested experimentally. nih.gov This rational, structure-based approach focuses synthetic efforts on compounds with the highest probability of success, saving significant time and resources compared to traditional high-throughput screening. drugdesign.orgnih.gov

Advanced Research Applications and Methodologies Utilizing 6 Trifluoromethyl 9h Purin 2 Amine As a Research Tool

Development of Novel Pharmacological Tools for Target Validation

Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target (e.g., an enzyme or receptor) will have the desired therapeutic effect. Chemical compounds like 6-(Trifluoromethyl)-9H-purin-2-amine are instrumental in this process. By synthesizing derivatives of this core structure, researchers can create a library of selective modulators to probe the function of a target in a biological system.

For instance, the trifluoromethyl group can be crucial for achieving high potency and selectivity. In the development of inhibitors for phosphoinositide 3-kinases (PI3K), a family of enzymes often deregulated in cancer, the substitution of a pyridine (B92270) ring with a C4-trifluoromethyl group was shown to significantly increase cellular potency. nih.gov This approach allows for the creation of potent and selective chemical probes. These probes can then be used in cellular or in vivo models to study the downstream effects of inhibiting the target, thereby validating its role in the disease pathology. The comparison of biological activity between closely related analogs helps to establish a clear link between the modulation of the intended target and the observed physiological outcome, a key principle in target validation. nih.gov

Strategies for Lead Compound Identification and Optimization in Drug Discovery Programs

Once a target is validated, the next phase involves identifying a "lead compound" and optimizing its properties to create a viable drug candidate. The 6-(Trifluoromethyl)-9H-purin-2-amine scaffold is an excellent starting point for such optimization programs due to the favorable characteristics conferred by the trifluoromethyl group. mdpi.com

A primary strategy in lead optimization is the systematic exploration of the Structure-Activity Relationship (SAR). This involves making iterative chemical modifications to the lead compound and assessing how these changes affect its biological activity and properties. Research on modulators for Toll-like receptor 8 (TLR8), an important target in inflammatory and autoimmune diseases, illustrates this process. While the study focused on a pyrimidine (B1678525) core, the principles are directly applicable. Researchers found that the 6-trifluoromethyl group was a critical structural element for activity. nih.gov By keeping this group constant and modifying other positions on the scaffold, they could fine-tune the compound's inhibitory potency. nih.gov

Systematic optimization of a lead compound involves:

Improving Potency: Modifying substituents to enhance binding interactions with the target, often guided by computational modeling.

Enhancing Selectivity: Altering the structure to reduce binding to off-target proteins, thereby minimizing potential side effects. The purine (B94841) scaffold can be adapted to fine-tune selectivity between different target classes, such as PI3K versus mTOR. nih.gov

Optimizing Pharmacokinetics: Adjusting the molecule's properties (e.g., lipophilicity, polarity) to improve its absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group itself is a well-established tool for blocking metabolic hotspots and increasing a drug's half-life. mdpi.com

The following table, based on findings for related pyrimidine-based TLR8 modulators, illustrates how systematic structural modifications can refine biological activity.

Table 1: Example of Structure-Activity Relationship (SAR) for TLR8 Modulators This table is illustrative of the optimization process and is based on data for pyrimidine analogs.

| Compound | R1 Group (Position 2) | R2 Group (Position 4) | TLR8 Inhibition (IC₅₀ in µM) |

|---|---|---|---|

| Parent Scaffold | Amine | Phenylamine | > 50 |

| Analog 1 | Methylsulfonyl | Benzylamine | 15.2 |

| Analog 2 | Methylsulfonyl | para-hydroxy-benzylamine | 8.1 |

| Analog 3 | Methylsulfonyl | para-hydroxymethyl-benzylamine | 6.2 |

Data sourced from a study on pyrimidine-based TLR8 modulators, demonstrating the impact of substituent changes on potency. nih.gov

Application in High-Throughput Screening (HTS) Campaigns for Identifying Novel Bioactive Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.gov This process is designed to identify "hits"—compounds that show activity against a target of interest and can serve as the starting point for a lead optimization program.

In a typical HTS campaign, libraries of diverse chemical compounds are tested using automated, miniaturized assays. enamine.net For example, HEK-293 cells engineered to overexpress a specific transporter protein might be used. nih.gov The assay would measure the protein's activity, often via a fluorescent or luminescent signal, in the presence of each compound from the library. nih.govenamine.net A compound like 6-(Trifluoromethyl)-9H-purin-2-amine or a library of its derivatives could be included in such a screening campaign.

The process generally follows these steps:

Assay Development: A robust and automated biological assay is created to measure the activity of the target.

Library Screening: The chemical library is screened against the target. An inhibitor, for instance, might be defined as any compound that reduces the target's activity by 50% or more at a given concentration. nih.gov

Hit Confirmation: Initial hits are re-tested to confirm their activity and rule out false positives.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ value).

The identification of hits from an HTS campaign is the first step in a long process. These initial compounds, which could be derivatives of the 6-(trifluoromethyl)purine scaffold, then enter the lead optimization pipeline described in the previous section.

Exploration of Multi-Targeting Approaches Utilizing the Purine Scaffold

Complex diseases such as cancer and viral infections often involve multiple biological pathways. A therapeutic strategy that modulates several targets simultaneously—a concept known as polypharmacology—can be more effective than a highly selective, single-target agent. nih.gov The purine scaffold is particularly well-suited for the development of multi-target drugs because it is a "privileged scaffold," meaning its structure is recognized by a wide variety of biological targets, including kinases, polymerases, and other enzymes. nih.goveurekaselect.com

Researchers can leverage this property by designing single molecules based on the 6-(trifluoromethyl)purine core that intentionally interact with multiple, disease-relevant targets. For example, a recent study focused on developing broad-spectrum antiviral agents (BSAAs) from a 2,6-diaminopurine (B158960) scaffold. nih.gov Through phenotypic screening against multiple viruses, they identified a lead compound, 6i , that demonstrated potent activity against a range of distinct viruses, including Dengue, Zika, West Nile, and Influenza A. nih.gov This suggests the compound acts on a common host factor or multiple viral targets. This multi-targeting ability is a significant advantage for addressing new and re-emerging viral threats. nih.gov

Table 2: Multi-Target Antiviral Activity of a 2,6-Diaminopurine Derivative

| Virus | Assay Type | Antiviral Potency (IC₅₀ in µM) |

|---|---|---|

| Dengue virus (DENV) | SYRA | 5.3 |

| Zika virus (ZIKV) | SYRA | 1.8 |

| West Nile virus (WNV) | PRA | 0.5 |

| Influenza A virus | CPE | 1.2 |

| SARS-CoV-2 | CPE | >10 |

Data for compound 6i, a trifluoromethylphenyl-substituted diaminopurine, illustrating a multi-target profile. nih.gov Assay Types: SYRA (Systematic Yield Reduction Assay), PRA (Plaque Reduction Assay), CPE (Cytopathic Effect Reduction Assay).

Future Perspectives in the Academic and Research Trajectory of Trifluoromethylated Purine Derivatives

The combination of the versatile purine scaffold and the advantageous properties of the trifluoromethyl group ensures a promising future for derivatives of 6-(Trifluoromethyl)-9H-purin-2-amine in academic and industrial research. nih.govmdpi.com The continued exploration of this chemical space is expected to yield significant advances in medicine.

Future research directions are likely to include:

Novel Therapeutic Targets: As new biological targets are identified for various diseases, the trifluoromethylated purine scaffold will serve as a reliable starting point for developing novel modulators. Its proven track record in targeting kinases and polymerases makes it particularly relevant for oncology and virology. nih.goveurekaselect.com

Combating Drug Resistance: The structural versatility of purine derivatives allows for the design of new agents that can overcome resistance mechanisms developed against existing drugs. nih.gov

Enhanced Selectivity and Safety: A major challenge in drug development is minimizing off-target effects. Future work will focus on creating highly selective inhibitors by fine-tuning the structure of purine derivatives, leading to safer and more effective medicines.

Advanced Drug Delivery: Incorporating these molecules into novel drug delivery systems could improve their therapeutic index by targeting them directly to diseased tissues, such as tumors or specific organs.

Computational and AI-Driven Design: The use of artificial intelligence and advanced computational chemistry will accelerate the design of new purine derivatives with optimized, predictable properties, reducing the time and cost of discovery.

The intriguing biological activities and chemical tractability of trifluoromethylated purines unequivocally position them at the forefront of drug candidate development, providing a robust platform for addressing current and future medical challenges. researchgate.net

Q & A

Q. What synthetic routes are recommended for producing 6-(Trifluoromethyl)-9H-purin-2-amine with high purity, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the trifluoromethyl group to the purine scaffold. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl halide coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or toluene) enhance reactivity while minimizing side reactions .

- Temperature control : Reactions are often conducted under reflux (100–120°C) to balance reaction rate and by-product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or silica gel-based systems ensures high purity .

Q. How should researchers characterize the physicochemical properties of 6-(Trifluoromethyl)-9H-purin-2-amine, and which databases provide reliable data?

- Methodological Answer :

- Molecular weight and structure : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) to confirm molecular formula and substituent positions .

- Database validation : Cross-reference data from PubChem or CAS Common Chemistry for molecular weight, InChI keys, and stability profiles . Avoid unvetted commercial databases.

Q. What analytical techniques are most suitable for identifying tautomeric forms of 6-(Trifluoromethyl)-9H-purin-2-amine?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹⁵N NMR can detect tautomeric equilibria by observing chemical shifts for NH protons and nitrogen environments .

- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, focusing on bond lengths and angles to distinguish tautomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of 6-(Trifluoromethyl)-9H-purin-2-amine?

- Methodological Answer :

- Refinement tools : Use SHELXL to handle disorder or twinning by applying restraints (e.g., SIMU, DELU) and validating with R-factor metrics .

- Visualization software : Mercury’s packing similarity analysis can identify inconsistencies in unit cell parameters or intermolecular interactions .

- High-resolution data : Collect datasets at synchrotron sources (<1.0 Å resolution) to reduce ambiguity in electron density maps .

Q. What strategies address contradictory biological activity data in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay standardization : Control pH, temperature, and co-factor concentrations to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., 6-fluoro or 6-chloro purines) to isolate the trifluoromethyl group’s role .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How can computational methods predict the interaction mechanisms of 6-(Trifluoromethyl)-9H-purin-2-amine with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model binding poses, focusing on hydrogen bonding with the trifluoromethyl group and purine nitrogen atoms .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Validation : Cross-check computational results with experimental kinetic data (e.g., IC₅₀ values) .

Q. What experimental approaches optimize the stability of 6-(Trifluoromethyl)-9H-purin-2-amine under varying storage conditions?

- Methodological Answer :

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify degradation products .

- pH-dependent studies : Use buffered solutions (pH 3–9) to assess hydrolysis susceptibility, particularly at the trifluoromethyl-purine bond .

- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent moisture-induced decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.